![molecular formula C8H13NO B13453149 6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
6-Azaspiro[3.5]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. For instance, the reaction of 1,6-diaminohexane with cyclohexanone under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-Azaspiro[3.5]nonan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain biological pathways.
Industry: Utilized in the development of novel materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-1-one in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 7-Azaspiro[3.5]nonan-6-one
- 2-Azaspiro[3.5]nonan-1-one
- 6-Oxa-2-azaspiro[3.5]nonan-1-one
Comparison: 6-Azaspiro[3.5]nonan-1-one is unique due to its specific ring structure and the position of the nitrogen atom. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications. For example, 7-Azaspiro[3.5]nonan-6-one has a different nitrogen position, which can influence its chemical properties and interactions .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-2-4-8(7)3-1-5-9-6-8/h9H,1-6H2 |
InChI Key |
WEROCUKGUIPXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2=O)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


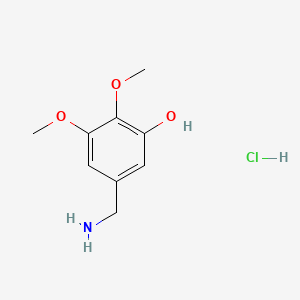
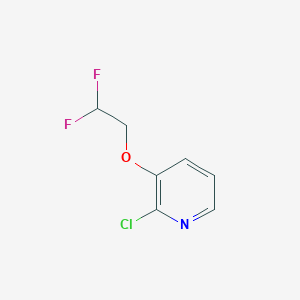
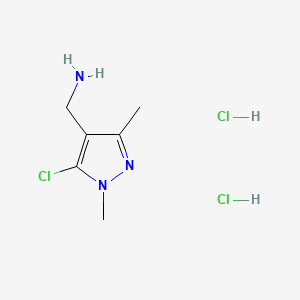
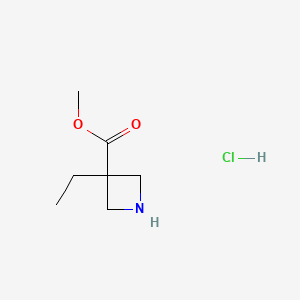
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)

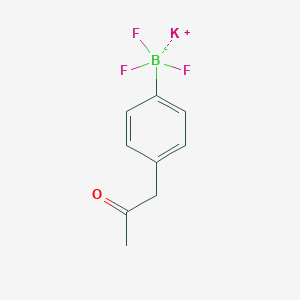
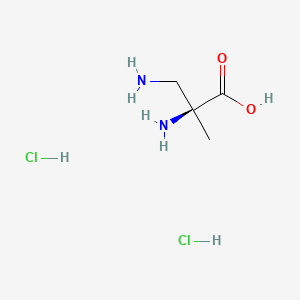
![4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)


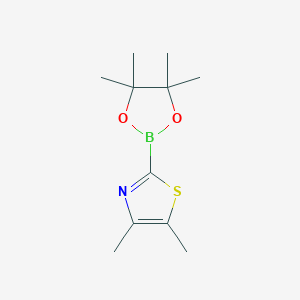
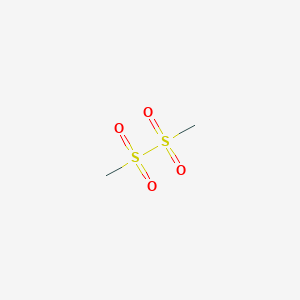
dimethylsilane](/img/structure/B13453156.png)
